molecular formula C21H19BrN2O4S B2614733 2-(3-((4-bromophenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-phenylacetamide CAS No. 1185018-84-1

2-(3-((4-bromophenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-phenylacetamide

Cat. No.: B2614733
CAS No.: 1185018-84-1
M. Wt: 475.36
InChI Key: MOQYBZCNLMLWPG-UHFFFAOYSA-N
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Description

The compound “2-(3-((4-bromophenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-phenylacetamide” is a complex organic molecule. It contains a pyridinone ring, which is a heterocyclic compound containing nitrogen. The molecule also features a sulfonyl group attached to a bromophenyl group, and an acetamide group attached to a phenyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including electrophilic aromatic substitution and nucleophilic acyl substitution .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For instance, the bromine atom on the bromophenyl group could potentially be replaced in a nucleophilic aromatic substitution reaction .

Scientific Research Applications

Antibacterial and Antifungal Agents

Research focusing on sulfonamide compounds has identified potential antibacterial and antifungal activities. For instance, compounds synthesized with sulfonamide moieties have been evaluated for their antimicrobial potential, demonstrating suitable antibacterial and antifungal properties with low cytotoxicity (Abbasi et al., 2020). This suggests that modifications to the sulfonamide structure, as seen in the compound of interest, could be explored for similar biological activities.

Anticancer Properties

Another area of research is the investigation of sulfonamide compounds for their anticancer activities. Compounds with the sulfonamide group have shown promising results against various cancer cell lines, indicating potential as lead compounds for the development of new anticancer therapies (Zyabrev et al., 2022).

Advanced Material Development

Sulfonamide derivatives have been utilized in the synthesis of novel materials with unique properties. For example, fluorinated polyamides containing pyridine and sulfone moieties have been synthesized, exhibiting high thermal stability and mechanical strength, along with low dielectric constants, which could be beneficial for electronic applications (Liu et al., 2013).

Anticonvulsant Agents

Sulfonamide compounds have also been explored for their potential as anticonvulsant agents. Derivatives incorporating a sulfonamide moiety have been synthesized and evaluated for anticonvulsant activity, with some compounds showing protection against induced convulsions, highlighting their therapeutic potential in this area (Farag et al., 2012).

Safety and Hazards

The safety and hazards associated with this compound are not known. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

Properties

IUPAC Name

2-[3-(4-bromophenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O4S/c1-14-12-15(2)24(13-19(25)23-17-6-4-3-5-7-17)21(26)20(14)29(27,28)18-10-8-16(22)9-11-18/h3-12H,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQYBZCNLMLWPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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